Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate: is a synthetic organic compound characterized by its tert-butyl carbamate group and a brominated oxopentane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 1-bromo-4,4-dimethyl-2-oxopentane.
Formation of the Carbamate: The intermediate is then reacted with tert-butyl carbamate under controlled conditions to form the final product.
A common synthetic route involves the following steps:
Bromination: The bromination of 4,4-dimethyl-2-oxopentane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones, depending on the conditions.
Scientific Research Applications
Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate: has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active moiety upon metabolic activation. The molecular targets and pathways involved can include enzyme inhibition or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate: can be compared with other carbamate derivatives and brominated compounds:
Similar Compounds:
These compounds share structural similarities but differ in their halogen substituents, which can influence their reactivity and applications
Conclusion
This compound: is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and potential uses in medicinal chemistry, materials science, and biological research. Understanding its preparation, reactivity, and applications can facilitate its effective utilization in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-11(2,3)9(8(15)7-13)14-10(16)17-12(4,5)6/h9H,7H2,1-6H3,(H,14,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERQPZNLINQGPB-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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